4-[3-(Morpholine-4-carbonyl)piperidin-1-yl]-7-(trifluoromethyl)quinoline
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Overview
Description
4-[3-(Morpholine-4-carbonyl)piperidin-1-yl]-7-(trifluoromethyl)quinoline is a complex organic compound that features a quinoline core substituted with a morpholine-carbonyl-piperidine moiety and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Morpholine-4-carbonyl)piperidin-1-yl]-7-(trifluoromethyl)quinoline typically involves multi-step organic synthesis. One common approach is to start with the quinoline core and introduce the trifluoromethyl group via a nucleophilic substitution reaction. The morpholine-carbonyl-piperidine moiety can be attached through a series of condensation and cyclization reactions. Specific conditions such as the use of catalysts, solvents, and temperature control are crucial to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques. The choice of raw materials and reagents would also be optimized to ensure sustainability and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-[3-(Morpholine-4-carbonyl)piperidin-1-yl]-7-(trifluoromethyl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of quinoline analogs with different substituents .
Scientific Research Applications
4-[3-(Morpholine-4-carbonyl)piperidin-1-yl]-7-(trifluoromethyl)quinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases due to its unique structural features and biological activities.
Industry: The compound can be used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 4-[3-(Morpholine-4-carbonyl)piperidin-1-yl]-7-(trifluoromethyl)quinoline involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives with different substituents, such as:
- 4-(Piperidin-1-yl)quinoline
- 7-(Trifluoromethyl)quinoline
- 4-(Morpholine-4-carbonyl)quinoline
Uniqueness
What sets 4-[3-(Morpholine-4-carbonyl)piperidin-1-yl]-7-(trifluoromethyl)quinoline apart is the combination of the morpholine-carbonyl-piperidine moiety and the trifluoromethyl group on the quinoline core. This unique structure may confer specific biological activities and chemical properties that are not present in other similar compounds .
Properties
Molecular Formula |
C20H22F3N3O2 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
morpholin-4-yl-[1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-3-yl]methanone |
InChI |
InChI=1S/C20H22F3N3O2/c21-20(22,23)15-3-4-16-17(12-15)24-6-5-18(16)26-7-1-2-14(13-26)19(27)25-8-10-28-11-9-25/h3-6,12,14H,1-2,7-11,13H2 |
InChI Key |
MEYZNUZOQHEXNN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=C3C=CC(=CC3=NC=C2)C(F)(F)F)C(=O)N4CCOCC4 |
Origin of Product |
United States |
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